molecular formula C13H18 B13960823 Benzene, 1-cyclopropylmethyl-4-(1-methylethyl)- CAS No. 401584-82-5

Benzene, 1-cyclopropylmethyl-4-(1-methylethyl)-

Cat. No.: B13960823
CAS No.: 401584-82-5
M. Wt: 174.28 g/mol
InChI Key: KVMOTHCHDQXFGM-UHFFFAOYSA-N
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Description

Benzene, 1-cyclopropylmethyl-4-(1-methylethyl)- is a substituted aromatic compound featuring a benzene ring with two distinct functional groups: a cyclopropylmethyl group at the 1-position and an isopropyl group (1-methylethyl) at the 4-position. The cyclopropylmethyl substituent introduces a strained three-membered ring system, which may influence the compound’s electronic and steric properties, while the isopropyl group contributes to hydrophobicity and steric bulk.

Properties

CAS No.

401584-82-5

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

1-(cyclopropylmethyl)-4-propan-2-ylbenzene

InChI

InChI=1S/C13H18/c1-10(2)13-7-5-12(6-8-13)9-11-3-4-11/h5-8,10-11H,3-4,9H2,1-2H3

InChI Key

KVMOTHCHDQXFGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-cyclopropylmethyl-4-(1-methylethyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with cyclopropylmethyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-cyclopropylmethyl-4-(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzene, 1-cyclopropylmethyl-4-(1-methylethyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-cyclopropylmethyl-4-(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylmethyl and isopropyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include modulation of enzyme activity, receptor binding, and signal transduction processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Data/Applications References
Benzene, 1-(1-methylethyl)-4-propyl C₁₂H₁₈ Isopropyl (1), Propyl (4) 162.27 g/mol GC retention indices (OV-101, Squalane)
1-(Cyclopropylmethyl)-4-methoxybenzene C₁₁H₁₄O Cyclopropylmethyl (1), Methoxy (4) 162.23 g/mol Fragrance component, synthetic intermediate
Benzene, 1-chloro-4-(1-(1-methylethyl)cyclopropyl) C₁₂H₁₅Cl Chloro (1), Isopropylcyclopropyl (4) 194.7 g/mol Potential agrochemical intermediate
Benzene, 1-methyl-4-(1-methylethyl)- C₁₁H₁₆ Methyl (1), Isopropyl (4) 148.25 g/mol Insecticidal activity against aphids
Key Observations:
  • Volatility and Chromatographic Behavior: Branched alkyl substituents (e.g., isopropyl, propyl) increase hydrophobicity, as evidenced by higher retention indices in non-polar GC phases like OV-101 and Squalane .
  • Biological Activity :

    • The isopropyl-substituted derivative (Benzene, 1-methyl-4-(1-methylethyl)-) demonstrates significant insecticidal efficacy, achieving 65% aphid mortality at 35% concentration over 24 hours . Cyclopropylmethyl analogs may exhibit altered bioactivity due to differences in membrane permeability or metabolic stability.

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